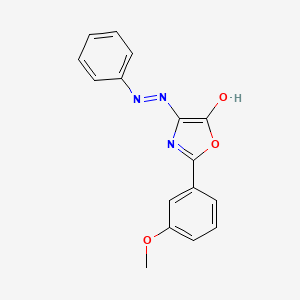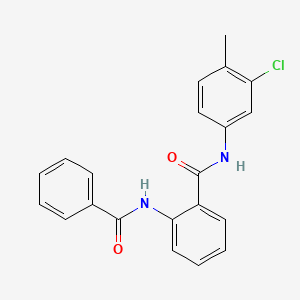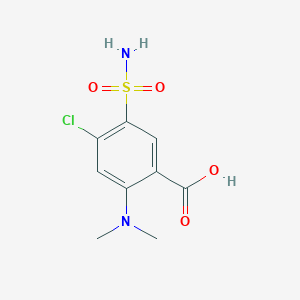
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide is an organic compound that features a furan ring and a dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the phenyl ring:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amide formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the furan derivative with the dinitrophenyl derivative under appropriate conditions, such as using coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide and other strong bases.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide depends on its specific application. For example, if it is being investigated as an antimicrobial agent, it may work by disrupting bacterial cell walls or interfering with essential bacterial enzymes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Lacks the nitro groups, which may result in different chemical and biological properties.
(2E)-3-(furan-2-yl)-N-(3,5-dinitrophenyl)prop-2-enamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2E)-3-(furan-2-yl)-N-(4-methoxy-3-nitrophenyl)prop-2-enamide: Has only one nitro group, which may alter its chemical and biological properties.
Uniqueness
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide is unique due to the presence of both the methoxy and dinitrophenyl groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups may provide a balance of properties that make it particularly useful for certain applications in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C14H11N3O7 |
|---|---|
Molekulargewicht |
333.25 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C14H11N3O7/c1-23-14-11(16(19)20)7-9(8-12(14)17(21)22)15-13(18)5-4-10-3-2-6-24-10/h2-8H,1H3,(H,15,18)/b5-4+ |
InChI-Schlüssel |
ZQFJFLXQQGWUDB-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CO2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11483460.png)
![Benzyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11483462.png)
![1-(4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone](/img/structure/B11483463.png)



![2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole](/img/structure/B11483486.png)
![methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate](/img/structure/B11483490.png)
![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11483500.png)

![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide](/img/structure/B11483512.png)

![Methyl 6-({2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11483531.png)
![N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11483533.png)
